3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Description
This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidative properties. Its synthesis typically involves alkylation or condensation reactions, as seen in analogous triazolethiones ().
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTYDAWBWDPPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a novel compound belonging to the triazole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C15H12BrN3OS. Its structure features a triazole ring substituted with a bromophenoxy group and a phenyl group, which may influence its biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the 1,2,4-triazole moiety have shown effectiveness against various bacterial strains:
- Gram-negative bacteria : Studies reveal that derivatives similar to this compound demonstrate considerable activity against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa.
- Gram-positive bacteria : While some triazoles show activity against Gram-positive bacteria like Staphylococcus aureus, the specific derivative discussed has shown limited effectiveness in this regard .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Recent findings suggest that this compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cell lines such as HT-29 (colorectal cancer) by interacting with key signaling pathways.
- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency .
Case Studies
Several studies provide insights into the biological activity of triazole compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives, including those structurally similar to our compound. Results indicated that certain modifications to the triazole ring enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria. The most active compounds displayed inhibition zones ranging from 17 to 23 mm against tested strains .
- Anticancer Evaluation : In a study focused on the antiproliferative effects of S-substituted triazoles on colorectal cancer cells, compounds demonstrated significant cytotoxicity and induced apoptosis in HT-29 cells. This suggests that structural modifications can lead to enhanced anticancer properties .
Data Summary
The following table summarizes key biological activities observed for this compound and related compounds:
Chemical Reactions Analysis
Tautomerism
The compound can exist in two tautomeric forms: the thione form and the thiol form. This tautomerism can influence its reactivity and biological activity. The equilibrium between these forms can be represented as follows:
Nucleophilic Substitution Reactions
Due to the presence of the bromine atom in the structure, 3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione can undergo nucleophilic substitution reactions. For instance:
where represents a nucleophile that can displace bromine.
Reaction with Isothiocyanates
The thione form can react with isothiocyanates to produce thiosemicarbazones or other derivatives:
This reaction is significant for synthesizing further derivatives that may exhibit enhanced biological activity.
Cyclization Reactions
The compound can also participate in cyclization reactions with various electrophiles to form more complex heterocycles, which can be explored for their potential pharmacological effects.
Table: Biological Activity Data
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative | Antibacterial | 10 | |
| Triazole Derivative | Antifungal | 15 |
Comparison with Similar Compounds
Key Observations :
- Solubility: The glucoheptonic acid residue in significantly enhances water solubility, whereas brominated aromatic groups (e.g., 4-bromophenoxy) increase hydrophobicity .
- Electronic Effects : Substituents like bromine (electron-withdrawing) or methoxy (electron-donating) alter electron density, affecting reactivity and binding interactions.
Key Observations :
- Anti-inflammatory Activity: Adamantyl derivatives () outperform bromophenoxy analogs in COX-2 inhibition, likely due to adamantane’s rigid structure enhancing target binding.
- Antimicrobial Specificity: Benzoxazole-containing triazolethiones () show stronger Gram-positive activity compared to bromophenoxy derivatives, possibly due to improved membrane interaction.
- Solubility-Activity Trade-off : While glucoheptonic acid derivatives () are more soluble, their bioactivity is weaker, suggesting a balance between solubility and target affinity.
Preparation Methods
General Methodology for Triazole-5-Thione Synthesis
The foundational strategy for synthesizing 1,2,4-triazole-5-thiones involves two sequential steps:
- Formation of Thiosemicarbazide Intermediates : Substituted hydrazides react with alkyl/aryl isothiocyanates in ethanol under reflux to yield thiosemicarbazides.
- Cyclization to Triazole-5-Thiones : The intermediate is refluxed in 4N sodium hydroxide, inducing ring closure, followed by neutralization with hydrochloric acid to precipitate the final product.
This method reduces reaction times to 4–6 hours and achieves yields of 31–86%, depending on substituent steric and electronic effects.
Preparation of 3-[(4-Bromophenoxy)Methyl]-4-Phenyl-1H-1,2,4-Triazole-5-Thione
Step 1: Synthesis of (4-Bromophenoxy)Acetic Acid Hydrazide
The hydrazide precursor is prepared by reacting (4-bromophenoxy)acetic acid with hydrazine hydrate. This step typically employs ethanol as a solvent and requires 6–8 hours of reflux:
$$
\text{(4-Bromophenoxy)acetic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{(4-Bromophenoxy)acetic acid hydrazide}
$$
Key Considerations :
Step 2: Condensation with Phenyl Isothiocyanate
The hydrazide reacts with phenyl isothiocyanate in ethanol under reflux for 4 hours to form the thiosemicarbazide intermediate:
$$
\text{(4-Bromophenoxy)acetic acid hydrazide} + \text{Phenyl isothiocyanate} \xrightarrow{\text{Ethanol, reflux}} \text{Thiosemicarbazide intermediate}
$$
Reaction Monitoring :
Step 3: Cyclization to Triazole-5-Thione
The intermediate is refluxed in 4N NaOH for 2 hours, followed by acidification with HCl to pH 2–3:
$$
\text{Thiosemicarbazide} \xrightarrow{\text{4N NaOH, reflux}} \text{this compound}
$$
Workup and Purification :
- The precipitate is filtered and recrystallized from ethanol to yield yellow-white crystals.
- Yield: 42–73% (estimated based on analogous reactions).
Analytical Characterization
Physicochemical Properties
Spectroscopic Data
- FTIR (cm⁻¹) :
- ¹H NMR (DMSO-d6, δ ppm) :
Comparative Analysis of Synthesis Methods
Traditional vs. Optimized Protocols
Advantages of the Optimized Method :
- Eliminates isolation of intermediates, streamlining the process.
- Uses ethanol/water mixtures, aligning with green chemistry principles.
Challenges and Limitations
Substrate Compatibility
Purification Difficulties
- Recrystallization from ethanol is critical to remove byproducts but may lead to yield loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
